molecular formula C9H6Cl2O3 B1434865 Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate CAS No. 1565067-54-0

Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate

Cat. No. B1434865
CAS RN: 1565067-54-0
M. Wt: 233.04 g/mol
InChI Key: OVOKZARCQCGFLX-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate, also known as methyl 2,5-dichlorophenylglyoxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthetic Processes

  • A study by Qin Bing-chang (2008) details a synthetic process for Methyl 2,6-Dichlorophenoxyacetate, showcasing the optimization of reaction conditions to achieve high yields (Qin Bing-chang, 2008).

Functionalised Pyrroles Derivatives

  • Souldozi et al. (2010) discuss the synthesis of highly functionalised 5-oxo-4,5-Dihydro-1H-Pyrroles and 5-Oxo-2,5-Dihydro-1H-Pyrroles derivatives using similar compounds (Souldozi, Dadrass, & Ranjdost, 2010).

Structure Studies

  • Tsorteki and Mentzafos (2002) studied the structure of a complex involving (2,4-dichlorophenoxy)acetic acid, a related compound, using X-ray diffraction, revealing insights into molecular interactions (Tsorteki & Mentzafos, 2002).

Spectroscopic Analysis and Cytotoxicity Assay

  • Ahmed et al. (2016) synthesized and characterized compounds like Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, providing data on their molecular structures and potential biological activities (Ahmed et al., 2016).

Radical Incorporation in Semiconducting Polymers

  • Domingo et al. (2000) explored the incorporation of stable organic radicals into semiconducting polymers, indicating applications in materials science (Domingo et al., 2000).

Bacterial Degradation Studies

  • Oh and Tuovinen (1991) investigated the bacterial degradation of herbicides related to Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate, identifying intermediate compounds and pathways (Oh & Tuovinen, 1991).

Novel Aziridine Esters Synthesis

  • Alves et al. (2000) discuss the creation of novel aziridine esters using Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate, demonstrating the compound's reactivity with aromatic nitrogen heterocycles (Alves et al., 2000).

Antibacterial Thiourea Derivatives

Photodegradation Studies

  • Climent and Miranda (1997) studied the photodegradation of dichlorprop, a compound structurally similar to this compound, providing insights into environmental degradation pathways (Climent & Miranda, 1997).

properties

IUPAC Name

methyl 2-(2,5-dichlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOKZARCQCGFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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